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Compound of Interest

Compound Name: 2-Methyl-1,5-hexadiene

Cat. No.: B165376 Get Quote

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1,5-hexadiene

For researchers, scientists, and professionals in drug development and chemical synthesis, a

thorough understanding of the thermodynamic properties of reagents and intermediates is

paramount. This technical guide provides a comprehensive overview of the core

thermodynamic and physical properties of 2-Methyl-1,5-hexadiene (CAS No: 4049-81-4), a

non-conjugated diene. The document details its physicochemical characteristics, presents

thermodynamic data in a structured format, outlines the experimental protocols for their

determination, and illustrates relevant chemical pathways.

Physicochemical and Molecular Properties
2-Methyl-1,5-hexadiene, also known as 2-methyldiallyl, is a volatile and flammable organic

compound.[1][2] Its molecular and physical properties are fundamental to its handling,

reactivity, and thermodynamic behavior.

Table 1: General and Molecular Properties of 2-Methyl-1,5-hexadiene
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Property Value Source

Molecular Formula C₇H₁₂ [1][3][4][5]

Molecular Weight 96.17 g/mol [1][2][4][5]

CAS Number 4049-81-4 [1][3][4][5]

IUPAC Name 2-methylhexa-1,5-diene [3][4]

InChI Key
SLQMKNPIYMOEGB-

UHFFFAOYSA-N
[3][4][5]

Appearance
Colorless to Almost colorless

clear liquid
[1]

Table 2: Physical Properties of 2-Methyl-1,5-hexadiene

Property Value Conditions Source

Boiling Point 92 °C (365.15 K) at 1 atm [2]

361.25 ± 0.5 K at 1 atm [6]

Melting Point 144.27 ± 0.3 K at 1 atm [6]

Density 0.712 g/mL at 25 °C [2]

Refractive Index 1.417 at 20 °C [2]

Vapor Density >1 (vs air) [1][2]

Flash Point -12 °C closed cup [2]

Thermodynamic Data
The thermodynamic properties of 2-Methyl-1,5-hexadiene are crucial for predicting its

behavior in chemical reactions, including reaction equilibria and energy balances. The data

presented below includes both experimentally derived and computationally estimated values.

Estimated values, primarily from the Joback and Crippen methods, provide useful

approximations where experimental data is unavailable.[7]
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Table 3: Thermodynamic Properties of 2-Methyl-1,5-hexadiene

Property Value Unit Method Source

Standard

Enthalpy of

Formation (Gas,

ΔfH°gas)

53.26 kJ/mol
Joback Method

(Calculated)
[7]

Standard Gibbs

Free Energy of

Formation (ΔfG°)

175.19 kJ/mol
Joback Method

(Calculated)
[7]

Enthalpy of

Vaporization

(ΔvapH°)

29.92 kJ/mol
Joback Method

(Calculated)
[7]

Enthalpy of

Fusion (ΔfusH°)
10.02 kJ/mol

Joback Method

(Calculated)
[7]

Critical

Temperature (Tc)
526.72 K

Joback Method

(Calculated)
[7]

Critical Pressure

(Pc)
3082.99 kPa

Joback Method

(Calculated)
[7]

Critical Volume

(Vc)
0.391 m³/kmol

Joback Method

(Calculated)
[7]

Table 4: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas)
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Temperature (K)
Ideal Gas Heat
Capacity (J/mol·K)

Method Source

352.80 167.02
Joback Method

(Calculated)
[7]

381.79 177.89
Joback Method

(Calculated)
[7]

410.77 188.29
Joback Method

(Calculated)
[7]

439.76 198.24
Joback Method

(Calculated)
[7]

468.74 207.75
Joback Method

(Calculated)
[7]

497.73 216.83
Joback Method

(Calculated)
[7]

526.72 225.51
Joback Method

(Calculated)
[7]

Experimental Protocols for Thermodynamic
Property Determination
The accurate determination of thermodynamic data relies on precise experimental

methodologies. Below are detailed protocols for key techniques used to measure properties of

volatile organic compounds like 2-Methyl-1,5-hexadiene.

Enthalpy of Combustion and Formation via Bomb
Calorimetry
The standard enthalpy of formation is often determined indirectly by measuring the enthalpy of

combustion using a bomb calorimeter.

Methodology:
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Sample Preparation: A precise mass of 2-Methyl-1,5-hexadiene is placed in a crucible

within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned in contact

with the sample.

Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure

complete combustion.

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated

container (calorimeter). The system is equipped with a high-precision thermometer and a

stirrer.

Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial

temperature is recorded.

Ignition: The sample is ignited by passing an electric current through the fuse wire. The

combustion reaction releases heat, which is absorbed by the bomb and the surrounding

water, causing the temperature to rise.

Temperature Monitoring: The temperature is recorded at regular intervals until it reaches a

maximum and then begins to cool.

Data Analysis: The total heat released (q_total) is calculated from the corrected temperature

change (ΔT) and the previously determined heat capacity of the calorimeter system (C_sys).

The enthalpy of combustion (ΔcH°) is then calculated per mole of the substance.

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated

from the experimental ΔcH° using Hess's Law, along with the known standard enthalpies of

formation of the combustion products (CO₂ and H₂O).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b165376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Bomb Calorimetry

Preparation

Experiment

Analysis

1. Weigh Sample

2. Place in Bomb

3. Pressurize with O2

4. Assemble Calorimeter

5. Record Initial Temp (Ti)

6. Ignite Sample

7. Record Temp vs. Time

8. Determine Max Temp (Tf)
Calculate ΔT = Tf - Ti

9. Calculate Heat Released
q = C_sys * ΔT

10. Calculate ΔcH°

11. Calculate ΔfH°
(Hess's Law)

Click to download full resolution via product page

A generalized workflow for determining enthalpy of formation.
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Vapor Pressure by the Gas Saturation Method
This method is suitable for determining the low vapor pressures of volatile compounds at

ambient temperatures.[8][9]

Methodology:

Apparatus Setup: A temperature-controlled saturator containing the liquid sample (2-Methyl-
1,5-hexadiene) is prepared. An inert carrier gas (e.g., nitrogen or argon) supply with a

precise flow controller is connected to the saturator's inlet. The outlet is connected to a

trapping system (e.g., a cold trap or a sorbent tube).

Saturation: A stream of the carrier gas is passed through the liquid at a slow, constant flow

rate, allowing the gas to become fully saturated with the compound's vapor. The temperature

of the saturator is maintained at the desired value with high precision.

Collection: The vapor-saturated gas stream is passed through the trap for a measured

period. The amount of condensed or adsorbed compound is collected.

Quantification: The mass of the collected compound is determined gravimetrically or by a

suitable analytical technique like gas chromatography (GC).

Calculation: The vapor pressure (P) is calculated using the ideal gas law, based on the

amount of substance vaporized (n), the total volume of the carrier gas passed (V), the

temperature (T), and the universal gas constant (R). The partial pressure of the substance is

equal to its vapor pressure at that temperature.

Heat Capacity by Differential Scanning Calorimetry
(DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat

required to increase the temperature of a sample and a reference.[10][11]

Methodology:

Sample Preparation: A small, accurately weighed amount of 2-Methyl-1,5-hexadiene is

hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
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Calibration: The instrument is calibrated for temperature and heat flow using standard

materials with known melting points and enthalpies of fusion (e.g., indium).

Baseline Measurement: A baseline measurement is performed with two empty pans to

account for any asymmetry in the system.

Sapphire Measurement: A run is performed with a sapphire standard of known mass and

heat capacity to determine the instrument's response.

Sample Measurement: The sample pan and the empty reference pan are placed in the DSC

cell. The system is subjected to a precise linear temperature ramp over the desired range.

The differential heat flow to the sample and reference is measured as a function of

temperature.

Calculation: The specific heat capacity (Cp) of the sample is calculated by comparing the

heat flow signal of the sample to that of the sapphire standard at the same temperature,

accounting for the masses of the sample and standard.

Chemical Reactivity and Relevant Pathways
As a non-conjugated diene, 2-Methyl-1,5-hexadiene can undergo reactions typical of isolated

alkenes.[12][13] Of particular industrial and synthetic relevance is its use in polymerization

reactions.

Ziegler-Natta Polymerization
Ziegler-Natta catalysts are effective for the polymerization of α-olefins and some dienes.[14]

The polymerization of 2-Methyl-1,5-hexadiene can proceed via a coordination-insertion

mechanism, potentially leading to polymers with interesting microstructures due to the

presence of two distinct double bonds. The general mechanism involves the coordination of a

double bond to the active titanium center, followed by insertion into the metal-alkyl bond.
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Ziegler-Natta Polymerization Mechanism

Propagation Cycle

Active Catalyst
[Ti]-R

π-Complex Formation
(Coordination)

Monomer approach

2-Methyl-1,5-hexadiene
Monomer

Insertion
(Cis-Migration)

Rate-determining step

New Active Site
[Ti]-CH2-CH(R')-R

Another Monomer

Click to download full resolution via product page

Simplified catalytic cycle for Ziegler-Natta polymerization.

Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth polymerization that is particularly useful for non-conjugated dienes.

[15] This reaction, typically catalyzed by ruthenium-based catalysts (e.g., Grubbs catalyst),

involves the metathesis of the terminal double bonds, leading to the formation of a polymer and

the release of a volatile small molecule like ethylene, which drives the reaction to completion.

[16]
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Acyclic Diene Metathesis (ADMET) Polymerization

Ru Catalyst
[Ru]=CHR

Initiation:
[Ru]=CHR + M -> [Ru]=M' + CHR=CH2

Diene Monomer (M)

Propagation:
Polymer-[Ru] + M -> Polymer+1-[Ru] + C2H4 ↑

Termination
(Quenching)

Click to download full resolution via product page

Logical flow of an ADMET polymerization process.

Conclusion
This guide has provided a detailed summary of the key thermodynamic and physical properties

of 2-Methyl-1,5-hexadiene. The tabulated data, combining both experimental and calculated

values, offers a solid foundation for its application in research and development. Furthermore,

the outlined experimental protocols and illustrations of relevant chemical pathways provide the

necessary context for scientists and engineers to understand and predict the behavior of this

compound in various chemical processes. A thorough grasp of these principles is essential for

the effective design, optimization, and safety of chemical reactions involving 2-Methyl-1,5-
hexadiene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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